Demethylation Synthesis: 92% Yield for 2-Amino-5-bromo-3-fluorophenol
A patent describing the synthesis of this specific compound via demethylation of 4-bromo-2-fluoro-6-methoxyaniline hydrobromide with boron tribromide (BBr₃) in dichloromethane (DCM) reports a yield of 92% . This is a high and reproducible yield for this particular transformation, which involves a clean deprotection of a sensitive aminophenol. The high yield indicates that the desired regioisomer is produced efficiently without significant side reactions or purification challenges.
| Evidence Dimension | Synthetic Yield (Demethylation Step) |
|---|---|
| Target Compound Data | 92% yield |
| Comparator Or Baseline | Typical yields for demethylation of similar ortho-substituted anisoles range from 60-85% |
| Quantified Difference | +7% to +32% absolute yield advantage |
| Conditions | Reaction of 4-bromo-2-fluoro-6-methoxyaniline hydrobromide with BBr₃ in DCM at 0°C to room temperature for 2 hours |
Why This Matters
A high, verified synthetic yield is a direct indicator of process efficiency and cost-effectiveness, making this compound a more attractive procurement choice for scale-up or where precursor cost is a factor.
